Home > Products > Screening Compounds P33056 > Telaprevir, (R)-
Telaprevir, (R)- - 923270-50-2

Telaprevir, (R)-

Catalog Number: EVT-393055
CAS Number: 923270-50-2
Molecular Formula: C36H53N7O6
Molecular Weight: 679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telaprevir, also known as VX-950 or Incivo® and Incivek®, is an orally administered protease inhibitor specifically targeting the NS3/4A protease of the hepatitis C virus (HCV). It has revolutionized the treatment of chronic hepatitis C, particularly genotype 1, when used in combination with pegylated interferon (peginterferon)-alpha and ribavirin. This combination therapy has significantly improved sustained virological response (SVR) rates compared to the previous standard of care, peginterferon-alpha and ribavirin dual therapy67.

Applications in Various Fields

Hepatitis C Treatment

Telaprevir's primary application is in the treatment of chronic hepatitis C infection. Clinical trials have consistently shown that telaprevir, in combination with peginterferon and ribavirin, achieves higher SVR rates than standard dual therapy. This is true for both treatment-naïve patients and those who have previously failed to respond to treatment2367. The ADVANCE trial, for example, reported a 75% SVR rate in previously untreated patients receiving telaprevir-based therapy compared to a 44% rate with peginterferon-alpha-2a and ribavirin alone6.

HIV-HCV Coinfection

Emerging data suggest that telaprevir is also effective in the treatment of HCV in patients coinfected with HIV, expanding its application to a more complex patient population2.

Drug-Drug Interactions and Pharmacokinetics

Telaprevir has been studied for its interactions with drug transporters in the liver and kidneys. It exhibits significant inhibition of various transporters, which has implications for drug-drug interactions when co-administered with other medications4. This is particularly relevant for patients who may be on other treatments for comorbid conditions.

Potential in Breast Cancer Treatment

Interestingly, telaprevir has been found to induce cell death in estrogen receptor α (ERα)-positive breast cancer cells by reducing FOXA1 expression. This suggests a potential new application for telaprevir outside of virology, in the treatment of certain types of breast cancer8.

VRT-127394

  • Compound Description: VRT-127394 is the R-diastereomer of Telaprevir. It is 30-fold less active than Telaprevir against the hepatitis C virus (HCV) NS3/4A protease. []
  • Relevance: VRT-127394 is a diastereomer of Telaprevir, (R)-, meaning they have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. []

Telaprevir

  • Compound Description: Telaprevir is a linear, peptidomimetic small molecule that inhibits HCV replication by specifically inhibiting the NS3/4A protease. [] It was a component of the first directly acting antiviral regimens for HCV infection. []
  • Relevance: Telaprevir is the S-enantiomer of Telaprevir, (R)-, making them enantiomers. Enantiomers are pairs of molecules that are mirror images of each other but cannot be superimposed. [, ]

Telaprevir-d11

  • Compound Description: Telaprevir-d11 is a stable isotope-labeled version of Telaprevir containing 11 deuterium atoms. It is used as an internal standard in mass spectrometry assays for the quantification of Telaprevir and its R-diastereomer, VRT-127394. []
  • Relevance: Telaprevir-d11 is a deuterated analog of Telaprevir, (R)-. Deuterated analogs share a nearly identical chemical structure, but some hydrogen atoms are replaced with deuterium. This modification allows for distinction during mass spectrometry analysis. []

Telaprevir-R-d11

  • Compound Description: Telaprevir-R-d11 is the deuterated analog of VRT-127394, the R-diastereomer of Telaprevir. It is generated by incubating Telaprevir-d11 in a basic solution, which facilitates isomer interconversion. Like Telaprevir-d11, it serves as an internal standard in mass spectrometry for quantifying Telaprevir and VRT-127394. []
  • Relevance: Telaprevir-R-d11 is the deuterated analog of the R-diastereomer of Telaprevir, (R)-. []

Boceprevir

  • Compound Description: Boceprevir is another HCV NS3/4A protease inhibitor, similar in structure and mechanism to Telaprevir. It was also part of early directly acting antiviral regimens for HCV infection. []
  • Relevance: Boceprevir is structurally similar to Telaprevir, (R)-, both being peptidomimetic HCV NS3/4A protease inhibitors. They share a core structure and mechanism of action, although they have distinct chemical modifications. [, , , ]
Overview

Telaprevir, also known by its developmental code VX-950, is an antiviral medication primarily used in the treatment of chronic hepatitis C virus infections, specifically targeting genotype 1. It belongs to a class of drugs known as protease inhibitors, which inhibit the hepatitis C viral enzyme NS3/4A serine protease. This mechanism is crucial for the viral replication process, making telaprevir an essential component in combination therapies that include peginterferon alfa and ribavirin. The drug was co-developed by Vertex Pharmaceuticals and Johnson & Johnson and received approval from the U.S. Food and Drug Administration in 2011 .

Source and Classification

Telaprevir is classified as a protease inhibitor and is recognized under various identifiers, including its IUPAC name and CAS number (402957-28-2). Its chemical formula is C36H53N7O6C_{36}H_{53}N_{7}O_{6}, with a molar mass of approximately 679.85 g/mol . The drug is marketed under the brand names Incivek and Incivo, primarily for patients with chronic hepatitis C who have not responded to previous treatments or are treatment-naïve .

Synthesis Analysis

Methods and Technical Details

The synthesis of telaprevir involves several key steps that utilize various organic chemistry techniques. The process typically includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of the cyclopropyl-containing core, which is critical for its activity against the hepatitis C virus.
  2. Side Chain Modifications: The addition of functional groups such as pyrazinylcarbonyl and cyclohexyl moieties is performed through coupling reactions.
  3. Purification: After synthesis, the compound undergoes purification processes like crystallization or chromatography to isolate telaprevir from by-products.

The detailed synthetic route has been optimized to enhance yield and purity while ensuring scalability for pharmaceutical production .

Molecular Structure Analysis

Structure and Data

Telaprevir's molecular structure features a complex arrangement that includes multiple chiral centers, contributing to its stereochemistry. The three-dimensional conformation can be described as follows:

  • Chemical Formula: C36H53N7O6C_{36}H_{53}N_{7}O_{6}
  • Molecular Weight: Approximately 679.85 g/mol
  • Structural Features: The compound contains a cyclopropyl group, a pyrazine ring, and various amide linkages that are essential for its binding affinity to the NS3/4A protease.

The crystal structure of telaprevir in complex with the NS3/4A protease has been elucidated, revealing critical interactions that stabilize the inhibitor within the active site of the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Telaprevir undergoes several key chemical reactions during its metabolic processing:

  1. Hydrolysis: This reaction leads to the formation of pyrazinoic acid as a major metabolite.
  2. Oxidation and Reduction: These processes involve modifications at various functional groups within telaprevir, resulting in metabolites that exhibit reduced activity compared to the parent compound.
  3. Enzymatic Interactions: The primary metabolic pathway involves cytochrome P450 enzymes (specifically CYP3A4), which facilitate these transformations.

The elimination pathways predominantly involve fecal excretion (approximately 82%), with minor contributions from respiratory and urinary routes .

Mechanism of Action

Process and Data

Telaprevir acts by specifically inhibiting the NS3/4A serine protease of the hepatitis C virus. This enzyme is essential for processing viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of NS3/4A protease, telaprevir prevents the cleavage of these polyproteins, thereby halting viral replication.

The binding affinity and inhibition kinetics have been characterized through various biochemical assays, demonstrating that telaprevir effectively reduces viral load in infected patients when used in combination with other antiviral agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Telaprevir is typically available in film-coated tablet form.
  • Solubility: It exhibits variable solubility depending on pH conditions.
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme temperatures or humidity.

Key pharmacokinetic properties include:

  • Protein Binding: Approximately 59% to 76% bound to human plasma proteins.
  • Half-life: Ranges from 9 to 11 hours post-administration.
  • Metabolic Pathways: Extensive hepatic metabolism with primary elimination via feces .
Applications

Scientific Uses

Telaprevir's primary application lies in treating chronic hepatitis C virus infections, particularly genotype 1. Clinical studies have demonstrated significant improvements in sustained virological response rates when telaprevir is used alongside peginterferon alfa and ribavirin compared to standard therapies alone.

Moreover, research continues into its potential applications against resistant strains of hepatitis C virus, as understanding the molecular basis of resistance can lead to more effective therapeutic strategies .

Properties

CAS Number

923270-50-2

Product Name

Telaprevir, (R)-

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Molecular Formula

C36H53N7O6

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1

InChI Key

BBAWEDCPNXPBQM-USXSPERKSA-N

SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Synonyms

(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide;

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5

Isomeric SMILES

CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.